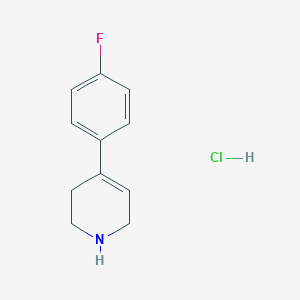

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTBTYWBXXWBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173475 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-61-6 | |

| Record name | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001978616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1978-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride

Introduction: The Significance of the 4-Aryl-1,2,3,6-tetrahydropyridine Scaffold

The tetrahydropyridine (THP) scaffold is a prominent nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic pharmaceutical agents.[1] Its derivatives exhibit a vast range of pharmacological activities, making them compelling targets in drug discovery for conditions affecting the central nervous system, as well as for potential anticancer and antimicrobial applications.[2] The specific compound, this compound, is a key reagent and building block used in the synthesis of various biologically active molecules, including potent central nervous system depressants and α1A adrenergic receptor antagonists.[3]

Its structure is notably related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce symptoms of Parkinson's disease by destroying dopaminergic neurons.[1][4] This relationship underscores the importance of precise and controlled synthetic methodologies to produce specific, well-characterized analogs for research and development while understanding the potential biological implications of the core structure.

This guide provides a comprehensive overview of a robust and widely applicable methodology for the synthesis of this compound. It delves into the causality behind experimental choices, offers detailed protocols for synthesis and purification, and outlines methods for analytical characterization, ensuring a final product of high purity and verified identity.

Part 1: A Strategic Approach to Synthesis

The most reliable and modular synthesis of 4-aryl-1,2,3,6-tetrahydropyridines involves a multi-step approach centered around the construction and subsequent modification of a piperidine ring. The core strategy involves two key transformations:

-

Carbon-Carbon Bond Formation via Grignard Reaction: The aryl group is introduced at the 4-position of a piperidone precursor. This is most effectively achieved through a Grignard reaction, which creates a 4-aryl-4-hydroxypiperidine intermediate.

-

Dehydration to Form the Tetrahydropyridine: The tertiary alcohol of the intermediate is eliminated under acidic conditions to introduce the crucial double bond within the ring, forming the 1,2,3,6-tetrahydropyridine system.

This strategy is favored for its high yields and the relative ease of purification of the intermediates and the final product.

Step 1: Synthesis of 4-(4-Fluorophenyl)-4-hydroxypiperidine Intermediate

The cornerstone of this synthesis is the Grignard reaction. A Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared and subsequently reacted with an N-protected 4-piperidone.[5]

The Grignard Reagent (R-Mg-X): A Potent Nucleophile The Grignard reagent is a powerful organometallic nucleophile.[6] The significant difference in electronegativity between the carbon and magnesium atoms polarizes the C-Mg bond, imparting carbanionic character to the carbon. This makes it highly reactive towards electrophilic carbonyl carbons, such as the one in 4-piperidone.

Causality Behind Experimental Choices:

-

N-Protection: The secondary amine of 4-piperidone is acidic and would quench the highly basic Grignard reagent. Therefore, it must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, prior to the reaction.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water, which will instantly destroy the reagent. All glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used.[6][7]

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of magnesium turnings can prevent the reaction from initiating.[8] Activation is often achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

-

Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is highly exothermic. It is performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions, such as enolization of the piperidone or reduction of the ketone.[5][7]

Step 2: Dehydration and Hydrochloride Salt Formation

The 4-aryl-4-hydroxypiperidine intermediate is then converted to the final product. This involves two key steps: dehydration and salt formation.

Dehydration Mechanism: Under strong acidic conditions (e.g., concentrated hydrochloric acid), the hydroxyl group is protonated, transforming it into a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is stabilized by the adjacent phenyl ring. A proton is then abstracted from an adjacent carbon to form the thermodynamically stable endocyclic double bond, yielding the tetrahydropyridine ring.

Hydrochloride Formation: The free base of the tetrahydropyridine is often an oil or a solid that can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is readily purified by recrystallization.[9] This is achieved by treating a solution of the free base with hydrochloric acid, often as a solution in a solvent like isopropanol or diethyl ether.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine

-

Grignard Reagent Preparation: a. Place magnesium turnings (1.2 equivalents) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small crystal of iodine to activate the magnesium.[5] c. In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition to Piperidone: a. In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting piperidone is consumed.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. The crude N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine can often be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2.2: Synthesis of this compound

-

Dehydration and Deprotection: a. Dissolve the crude N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine from the previous step in a suitable solvent such as dioxane or ethyl acetate. b. Add concentrated hydrochloric acid (3-5 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C). c. The reaction involves simultaneous dehydration and cleavage of the Boc protecting group. Monitor the progress by TLC.

-

Isolation and Salt Formation: a. Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. b. If no precipitate forms, concentrate the mixture under reduced pressure. c. Dissolve the resulting residue in a minimal amount of a suitable solvent like isopropanol. Addition of diethyl ether can be used to precipitate the hydrochloride salt. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to yield the crude this compound.

Part 3: Purification of the Final Product

Achieving high purity is critical for any chemical compound intended for further research or development. For crystalline solids like the target hydrochloride salt, recrystallization is the most effective and common purification technique.[10]

The Principle of Recrystallization

Recrystallization relies on the differential solubility of a compound and its impurities in a specific solvent or solvent system.[11] The ideal solvent is one in which the desired compound has low solubility at room temperature but high solubility at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Upon slow cooling of the saturated hot solution, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.[10]

Protocol 3.2: Recrystallization

-

Solvent Selection: A common and effective solvent system for this class of compounds is a mixture of an alcohol and a less polar solvent, such as isopropanol/diethyl ether or ethanol/water.[9][12] The optimal ratio must be determined empirically.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid dissolves completely.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.[10]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the pure this compound.

Part 4: Characterization and Quality Control

Confirmation of the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to aromatic protons (often a multiplet due to fluorine coupling), vinylic proton, and aliphatic protons of the tetrahydropyridine ring.[13] |

| ¹³C NMR | Confirms the carbon framework of the molecule. | Signals for the aromatic carbons (showing C-F coupling), the double bond carbons, and the aliphatic carbons.[13] |

| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the mass of the free base (C₁₁H₁₂FN). |

| IR Spectroscopy | Identification of key functional groups. | Characteristic peaks for aromatic C-H, C=C stretching of the ring, and broad N-H stretching for the hydrochloride salt.[13] |

| Melting Point | Purity assessment. | A sharp melting point range close to the literature value (169-173 °C) indicates high purity.[3][10] A broad or depressed melting point suggests the presence of impurities. |

Part 5: Workflow Visualization

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Purification Workflow

Caption: Step-by-step workflow for purification via recrystallization.

References

- Benchchem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

- Benchchem. (n.d.). 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

- Benchchem. (n.d.). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines.

- Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Erowid.

- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2024). PubMed Central.

- Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online.

- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Wikipedia. (n.d.). Grignard reagent.

- Lookchem. (n.d.). Cas 23007-85-4,1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Szymański, S., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). PubMed Central.

- Ardley, T. W., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.

- Wikipedia. (n.d.). MPTP.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. leah4sci.com [leah4sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. mt.com [mt.com]

- 12. Cas 23007-85-4,1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | lookchem [lookchem.com]

- 13. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4-FPTH) Hydrochloride

Abstract

The tetrahydropyridine (THP) scaffold is a significant nitrogen-containing heterocycle, widely incorporated into natural products and synthetic molecules of profound biological importance.[1][2] Its structural isomers are foundational motifs in medicinal chemistry, lending themselves to diverse pharmacological applications.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (4-FPTH HCl). We will delve into its core chemical and structural properties, present detailed protocols for its analytical characterization, and discuss its handling and storage. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound for laboratory applications.

Chemical Identity and Physicochemical Properties

4-FPTH hydrochloride belongs to the class of 4-aryl-1,2,3,6-tetrahydropyridine derivatives. The core structure is analogous to the well-studied neurotoxin precursor 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), with a key substitution of a 4-fluorophenyl group at the 4-position of the tetrahydropyridine ring and lacking the N-methyl group present in MPTP.[5][6] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[7]

The physicochemical properties of a compound are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its biological activity and therapeutic potential.[8][9] Key properties for 4-FPTH hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-(p-Fluorophenyl)-1,2,3,6-tetrahydropyridine HCl | [10] |

| Molecular Formula | C₁₁H₁₃ClFN | [10] |

| Molecular Weight | 213.68 g/mol | N/A |

| Canonical SMILES | C1C(=CCN1)C2=CC=C(C=C2)F.Cl | [10] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | [12] |

Synthesis and Structural Elucidation

Structural confirmation is paramount for any chemical entity used in research. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. The proton NMR spectrum of 4-FPTH would show characteristic signals for the aromatic protons (typically in the 6.5–8.0 δ range), the vinylic proton on the tetrahydropyridine ring (4.5–6.5 δ), and the aliphatic protons of the ring (1.5-4.0 δ).[14][15] The fluorine atom would cause splitting in adjacent proton and carbon signals, providing further structural confirmation.[16]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns that corroborate the proposed structure.[17] Under Electron Ionization (EI), characteristic fragments would arise from the cleavage of the tetrahydropyridine ring and the loss of the fluorophenyl group.[18] Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ corresponding to the free base.[18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For 4-FPTH HCl, characteristic peaks would include C-H stretches for the aromatic and aliphatic portions, a C=C stretch for the double bond in the THP ring, and a C-F stretch.[18] The presence of the hydrochloride salt would also be indicated by broad amine salt bands.[18]

Analytical Characterization and Quality Control

Ensuring the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A robust quality control (QC) workflow validates that the material in hand is what it is claimed to be and is free from significant impurities that could confound experimental results.

Quality Control Workflow Diagram

The following diagram illustrates a standard workflow for the analytical characterization and release of a new batch of 4-FPTH hydrochloride for research use.

Caption: A typical quality control workflow for 4-FPTH hydrochloride.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 4-FPTH hydrochloride. The causality behind this choice is that HPLC is a highly sensitive and reproducible technique for separating the main compound from potential synthesis-related impurities or degradation products.[20]

Objective: To determine the purity of a 4-FPTH HCl sample by calculating the area percentage of the main peak.

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph with UV detector.

-

C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[21]

-

HPLC-grade acetonitrile and water.

-

Phosphoric acid or phosphate buffer for pH adjustment.

-

0.45 µm syringe filters.[22]

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH adjusted to 2.5-3.0 with phosphoric acid). A common starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.[21] The acidic pH ensures that the amine is protonated and behaves well chromatographically.

-

Standard Solution Preparation: Accurately weigh and dissolve approximately 1 mg of 4-FPTH HCl in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard solution (0.1 mg/mL) using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Perform six replicate injections of the standard solution to establish system suitability (checking for consistent retention time and peak area; RSD < 2%).

-

Inject the sample solution in duplicate.

-

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main 4-FPTH peak relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Storage: Store the solid material in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions, especially in aqueous buffers, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20 °C or -80 °C and used promptly after thawing. Tetrahydropyridine derivatives can be susceptible to oxidation and degradation, so minimizing exposure to air and light is advisable.[3]

References

-

CAS Common Chemistry. Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1). CAS, a division of the American Chemical Society. Accessed January 14, 2026. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Published October 8, 2024. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Accessed January 14, 2026. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Accessed January 14, 2026. [Link]

- Gedeon S, Montgomery A, Gangapuram M, Redda KK, Ardley TW. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports. 2023;5(1). doi:10.31579/2690-8794/135

-

Gedeon S, Montgomery A, Gangapuram M, Redda KK, Ardley TW. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Published March 20, 2023. [Link]

-

Heller SR, Milne GWA. EPA/NIH Mass Spectral Data Base. GovInfo. Accessed January 14, 2026. [Link]

-

Muszalska I, Ładowska H, Sabiniarz A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2000;57(suppl 1):3-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69981, 4-Fluorophenylhydrazine hydrochloride. PubChem. Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86655554, ether THF HCl. PubChem. Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21867780, Hydrochloride hydrochloride hydrochloride hydrochloride. PubChem. Accessed January 14, 2026. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Accessed January 14, 2026. [Link]

-

precisionFDA. 4'-FLUOROFENTANYL HYDROCHLORIDE. precisionFDA. Accessed January 14, 2026. [Link]

-

PubChem. Verapamil Hydrochloride | C27H39ClN2O4 | CID 62969. PubChem. Accessed January 14, 2026. [Link]

-

RSC Publishing. Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Published January 9, 2026. [Link]

-

Sonsalla G, Gmeiner P, Tretter V, et al. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. The Journal of pharmacology and experimental therapeutics. 1993;266(2):790-795. [Link]

-

The Erowid Library. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. The Erowid Library. Accessed January 14, 2026. [Link]

-

Unacademy. Physicochemical Properties Of Drugs. Unacademy. Accessed January 14, 2026. [Link]

-

University of Notre Dame. HPLC METHODOLOGY MANUAL. Published July 30, 2018. [Link]

-

Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. Accessed January 14, 2026. [Link]

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. auctoresonline.org [auctoresonline.org]

- 5. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. lcms.cz [lcms.cz]

- 8. Physicochemical Properties Of Drugs [unacademy.com]

- 9. fiveable.me [fiveable.me]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. govinfo.gov [govinfo.gov]

- 18. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 20. japsonline.com [japsonline.com]

- 21. ptfarm.pl [ptfarm.pl]

- 22. padproject.nd.edu [padproject.nd.edu]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Neurotoxic Cascade of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride: A Mechanistic Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Tool in Neurodegenerative Research

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride stands as a significant chemical entity in the field of neurotoxicology, primarily utilized for its ability to induce a Parkinsonian syndrome in animal models. As a close analog of the well-documented neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its mechanism of action provides a critical window into the molecular events that precipitate the selective destruction of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1][2] This guide delineates the intricate cascade of events, from metabolic activation to cellular demise, that underscores the neurotoxic potential of this compound. Understanding this mechanism is not only pivotal for its application in disease modeling but also for the broader endeavor of developing neuroprotective therapeutics. The introduction of a fluorine atom to the phenyl ring is known to modulate the neurotoxic potency of MPTP analogs, making this specific compound a subject of particular interest.[1][3]

The Path to Toxicity: A Multi-Step Process

The neurotoxicity of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is not inherent to the parent molecule. Instead, it is a pro-toxin that undergoes a series of transformations to exert its deleterious effects. This bioactivation is a critical determinant of its selective action on dopaminergic neurons.

Metabolic Activation: The Role of Monoamine Oxidase B (MAO-B)

The initial and rate-limiting step in the toxification cascade is the oxidation of the tetrahydropyridine ring, a reaction catalyzed predominantly by monoamine oxidase B (MAO-B).[4][5] This enzyme, primarily located in the outer mitochondrial membrane of glial cells, such as astrocytes, converts the parent compound into the highly reactive 1-methyl-4-(4-fluorophenyl)-dihydropyridinium species. This intermediate is then further oxidized to the ultimate toxic metabolite, the 1-methyl-4-(4-fluorophenyl)pyridinium ion (FP-MPP+).[5]

The pivotal role of MAO-B in this process is underscored by the observation that pretreatment with MAO-B inhibitors, such as selegiline, can prevent the neurotoxic effects of MPTP and its analogs.[3]

Sources

- 1. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPTP - Wikipedia [en.wikipedia.org]

- 3. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Affinity of 4-Fluorophenyltropane Analogs for the Dopamine Transporter

This guide provides a comprehensive technical overview of the affinity of 4-fluorophenyltropane hydrochloride (4-FPTH HCl) and its analogs, with a primary focus on the well-characterized compound (–)-2-β-carbomethoxy-3-β-(4-fluorophenyl)tropane (β-CFT, WIN 35,428), for the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Introduction: The Significance of Dopamine Transporter Ligands

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by re-uptaking dopamine from the synaptic cleft into the neuron.[1] This process terminates the dopaminergic signal and is a primary target for various psychostimulants, such as cocaine and amphetamines, as well as medications for conditions like attention deficit hyperactivity disorder (ADHD).[2] Consequently, the development of ligands with high affinity and selectivity for the DAT is of significant interest for both therapeutic and research applications.

The 4-fluorophenyltropane series of compounds, structurally related to cocaine, has emerged as a valuable class of DAT ligands.[3] The introduction of a fluorine atom at the para-position of the phenyl ring in the tropane structure generally enhances potency and selectivity for the DAT over other monoamine transporters.[3] This guide will delve into the specifics of determining the affinity of these compounds for the DAT, focusing on the widely studied analog, β-CFT (WIN 35,428), which will be used as the primary exemplar for "4-FPTH hydrochloride."

Mechanism of Action and Binding Affinity at the Dopamine Transporter

4-FPTH hydrochloride and its analogs act as potent dopamine reuptake inhibitors.[3] They bind with high affinity to the dopamine transporter, thereby blocking the re-uptake of dopamine and increasing its extracellular concentration in the brain. This enhanced dopaminergic activity underlies their stimulant effects.[3]

The affinity of a ligand for its target is a critical parameter in drug development and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For β-CFT, radioligand binding studies have demonstrated high affinity for the DAT. Saturation binding experiments using [3H]WIN 35,428 in monkey caudate putamen membranes have revealed a high-affinity binding site with a dissociation constant (Kd) of approximately 11 nM.[4]

Quantitative Data Summary: Binding Affinity of β-CFT for DAT

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| Kd | 11 ± 4 nM | Human | Striatum | [3H]WIN 35,428 | [4] |

| Ki | 5.5 - 100 nM | Rat | Brain | [3H]Dopamine | [5] |

Experimental Protocols for Determining DAT Affinity

The affinity of 4-FPTH hydrochloride analogs for the DAT can be determined through various in vitro assays. The two most common methods are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the DAT. A competitive binding assay is typically employed to determine the affinity of an unlabeled test compound (e.g., 4-FPTH hydrochloride) by measuring its ability to displace a known radiolabeled DAT ligand, such as [3H]WIN 35,428.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the DAT in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[6]

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the unlabeled test compound.[7]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific radioligand binding, is then determined using non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the DAT.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human DAT (hDAT) in a 96-well plate.[1]

-

Pre-incubation: Wash the cells with a pre-warmed uptake buffer and then pre-incubate them with varying concentrations of the test compound.[7]

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to the wells.[7]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[7]

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[7]

Diagram of Dopamine Uptake Inhibition Assay Workflow:

Caption: Workflow for a dopamine uptake inhibition assay.

Structure-Activity Relationships (SAR) of 4-Fluorophenyltropane Analogs

The affinity of phenyltropane analogs for the DAT is highly dependent on their stereochemistry and the nature of the substituents on the tropane ring.

-

Stereochemistry: The stereochemistry at the C-2 and C-3 positions of the tropane ring is critical for high-affinity binding to the DAT. For the 3β-phenyltropane series, the (1R,2S,3S,5S) stereoisomer, as seen in β-CFT, confers the highest biological activity.[3]

-

3β-Aryl Substituent: The nature and position of the substituent on the 3β-phenyl ring significantly influence DAT affinity. A 4-fluoro substitution, as in 4-FPTH, generally enhances potency compared to the unsubstituted phenyl ring of cocaine.[3] Other substitutions at the 4-position, such as chloro or methyl groups, can also result in high-affinity DAT ligands.[5]

-

2β-Substituent: The substituent at the 2β-position also plays a crucial role in DAT binding. While a carbomethoxy group is present in β-CFT, modifications to this group can modulate affinity and selectivity. For instance, larger ester groups can be tolerated, but very bulky substituents may decrease potency.[5][8]

Diagram of the 4-FPTH (β-CFT) Core Structure:

Caption: Key structural elements of β-CFT influencing its affinity for the dopamine transporter.

Synthesis of 4-FPTH Hydrochloride (β-CFT HCl)

The synthesis of β-CFT hydrochloride typically starts from ecgonine, a natural product derived from the hydrolysis of cocaine. A common synthetic route involves the conversion of ecgonine hydrochloride to anhydroecgonine methyl ester. This intermediate then undergoes a Grignard reaction with a 4-fluorophenylmagnesium bromide to introduce the 4-fluorophenyl group at the 3β-position. The final product is then isolated as the hydrochloride salt.[3][9]

Conclusion

4-Fluorophenyltropane hydrochloride and its analogs, exemplified by β-CFT (WIN 35,428), are potent and selective dopamine transporter inhibitors. Their high affinity for the DAT makes them invaluable tools for neuroscience research and potential scaffolds for the development of novel therapeutics. The experimental protocols and structure-activity relationships detailed in this guide provide a framework for the characterization and optimization of this important class of compounds.

References

-

Structure−Activity Relationship Comparison of (S)-2β-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes and (R) - ACS Publications. (n.d.). Retrieved from [Link]

- Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes at the dopamine transporter. (2003). Journal of Medicinal Chemistry, 46(14), 2908–2916.

-

WIN-35428 - Grokipedia. (2026, January 8). Retrieved from [Link]

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.

- Zou, M.-F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., Rais, R., Slusher, B. S., Shi, L., Loland, C. J., & Newman, A. H. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187.

-

Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation - ResearchGate. (2025, August 6). Retrieved from [Link]

- A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (1991). Journal of Neuroscience Methods, 39(1), 59–65.

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1–12.17.21.

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC - PubMed Central. (2023, October 20). Retrieved from [Link]

-

WIN-35,428 - Wikipedia. (n.d.). Retrieved from [Link]

- Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. (2017). Journal of Medicinal Chemistry, 60(24), 10172–10187.

-

4-FLUOROETHCATHINONE HYDROCHLORIDE - gsrs. (n.d.). Retrieved from [Link]

-

4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem. (n.d.). Retrieved from [Link]

- Labeled cocaine analogs - US5864038A - Google Patents. (n.d.).

-

4'-FLUOROFENTANYL HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

- Cocaine use increases [3H]WIN 35428 binding sites in human striatum. (1996). Journal of Neurochemistry, 67(5), 2168–2175.

-

Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1). (n.d.). Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

-

Chemical structures of cocaine, WIN 35428, and the benztropine... - ResearchGate. (n.d.). Retrieved from [Link]

- Method for synthesizing 2-carbomethoxytropinone - US7855296B1 - Google Patents. (2010, December 21).

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5864038A - Labeled cocaine analogs - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Neurotoxic Potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (p-F-MPTP)

Abstract

This technical guide provides a comprehensive examination of the neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (p-F-MPTP), a halogenated analog of the well-characterized parkinsonian-inducing neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Synthesizing foundational knowledge of MPTP neurotoxicity with structure-activity relationship studies of its analogs, this document serves as a critical resource for researchers, scientists, and drug development professionals. We delve into the predicted metabolic activation, the molecular mechanisms of dopaminergic neurotoxicity, and provide detailed in vitro and in vivo experimental protocols for the rigorous evaluation of p-F-MPTP. This guide is structured to facilitate a deep understanding of the causality behind experimental choices and to provide a framework for the investigation of this and similar neurotoxic compounds.

Introduction: The Legacy of MPTP and the Significance of its Analogs

The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease (PD). MPTP can induce a syndrome in humans and non-human primates that is remarkably similar to idiopathic PD, characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This has established MPTP as an invaluable tool for creating animal models of PD, enabling the study of disease pathogenesis and the development of novel therapeutic strategies.[2]

The neurotoxicity of MPTP is not inherent to the parent compound but is a consequence of its metabolic activation in the brain.[2] This multi-step process, initiated by monoamine oxidase B (MAO-B), results in the formation of the ultimate toxicant, the 1-methyl-4-phenylpyridinium ion (MPP⁺).[3] The study of MPTP analogs is crucial for several reasons: it helps to elucidate the structure-activity relationships that govern neurotoxicity, aids in the development of new research tools, and provides insights into the potential environmental toxins that may contribute to the etiology of sporadic PD.[4]

This guide focuses on a specific analog, this compound (p-F-MPTP). The introduction of a fluorine atom at the para-position of the phenyl ring is of particular interest due to fluorine's unique properties, including its high electronegativity and ability to alter metabolic stability and binding affinities. While direct and extensive research on p-F-MPTP is not as abundant as for its parent compound, this guide will extrapolate its likely neurotoxic profile based on established principles of MPTP toxicity and studies on other fluorinated analogs.

Predicted Metabolic Activation and Bio-activation Pathway

The neurotoxic effects of MPTP are contingent upon its conversion to MPP⁺.[2] It is highly probable that p-F-MPTP follows a similar bio-activation pathway.

2.1. The Role of Monoamine Oxidase B (MAO-B)

MPTP is a lipophilic protoxin that readily crosses the blood-brain barrier.[1] Within the brain, it is primarily metabolized by MAO-B, an enzyme located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[3] MAO-B catalyzes the two-electron oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP⁺), which is then further oxidized to the toxic MPP⁺.[2]

For p-F-MPTP, the presence of a fluorine atom on the phenyl ring may influence its interaction with MAO-B. Structure-activity relationship studies of MPTP analogs have shown that substitutions on the phenyl ring can alter their reactivity as MAO substrates.[5] One study suggested that para-substituents on the phenyl ring can create steric hindrance, which is unfavorable for MAO reactivity.[5] However, other research on fluorinated MPTP analogs, such as 2'-F-MPTP, found them to be more potent neurotoxins than MPTP, suggesting that electronic effects of the fluorine atom might enhance MAO-B substrate suitability or the subsequent steps in the toxic cascade.[6] It is therefore critical to experimentally determine the kinetics of p-F-MPTP oxidation by MAO-B to ascertain its rate of conversion to the putative toxic metabolite, 4-(4-fluorophenyl)-1-methylpyridinium ion (p-F-MPP⁺).

2.2. The Putative Neurotoxic Metabolite: 4-(4-fluorophenyl)-1-methylpyridinium ion (p-F-MPP⁺)

Following its formation, MPP⁺ is released from astrocytes into the extracellular space.[1] Due to its structural similarity to dopamine, MPP⁺ is a high-affinity substrate for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[7][8] This active transport mechanism leads to the selective accumulation of MPP⁺ within these neurons, a key factor in its selective neurotoxicity.[7]

It is hypothesized that p-F-MPP⁺ will also be a substrate for DAT. Computational docking analyses have shown that MPP⁺ and dopamine have comparable binding affinities to DAT.[8][9] The fluorine substitution on the phenyl ring of p-F-MPP⁺ may alter its binding affinity and transport kinetics via DAT. Experimental validation of p-F-MPP⁺ as a DAT substrate is a crucial step in confirming the neurotoxic potential of p-F-MPTP.

Diagram: Predicted Bio-activation Pathway of p-F-MPTP

Caption: Predicted bio-activation of p-F-MPTP to its toxic metabolite.

Molecular Mechanisms of p-F-MPP⁺ Induced Neurotoxicity

Once accumulated within dopaminergic neurons, MPP⁺ exerts its toxic effects primarily through the disruption of mitochondrial function and the induction of oxidative stress. It is anticipated that p-F-MPP⁺ will trigger a similar neurotoxic cascade.

3.1. Inhibition of Mitochondrial Complex I

The primary molecular target of MPP⁺ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] The accumulation of the positively charged MPP⁺ within the mitochondria, driven by the mitochondrial membrane potential, leads to the inhibition of Complex I. This blockage has two major consequences:

-

ATP Depletion: Inhibition of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.

-

Oxidative Stress: The disruption of electron flow results in the increased production of reactive oxygen species (ROS), such as superoxide radicals.

3.2. Oxidative Stress and Cellular Damage

The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. This state of oxidative imbalance results in widespread cellular damage, including:

-

Lipid peroxidation of cell membranes.

-

Oxidative damage to proteins and DNA.

-

Activation of apoptotic pathways.

3.3. Excitotoxicity and Neuroinflammation

The bioenergetic failure caused by mitochondrial dysfunction can lead to the reversal of the dopamine transporter, causing an uncontrolled release of dopamine into the synapse. The subsequent auto-oxidation of dopamine generates further ROS and reactive quinones, exacerbating oxidative stress. Additionally, dying neurons release inflammatory signals that activate microglia and astrocytes, leading to a chronic neuroinflammatory state that contributes to the progressive nature of neurodegeneration.[10]

Diagram: Cellular Neurotoxic Cascade of p-F-MPP⁺

Caption: The intracellular cascade of neurotoxic events initiated by p-F-MPP⁺.

Experimental Models for Assessing Neurotoxicity

A multi-faceted approach utilizing both in vitro and in vivo models is essential for a thorough evaluation of the neurotoxic potential of p-F-MPTP.

4.1. In Vitro Models

In vitro systems offer a controlled environment to dissect the molecular mechanisms of neurotoxicity.[11][12]

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rodent dopaminergic cell lines (e.g., MN9D) that endogenously or recombinantly express DAT and are sensitive to MPP⁺ are valuable for initial toxicity screening.[13]

-

Primary Neuronal Cultures: Primary cultures of dopaminergic neurons from rodent midbrain provide a more physiologically relevant model to study neurotoxic effects on neuronal morphology and survival.

-

Human Pluripotent Stem Cell-Derived Dopaminergic Neurons: The use of dopaminergic neurons differentiated from human induced pluripotent stem cells (hiPSCs) offers a highly relevant human-based model system.[11][14]

4.2. In Vivo Models

Animal models are indispensable for studying the systemic effects of p-F-MPTP on the nigrostriatal dopamine system and the resulting behavioral deficits.[10] The C57BL/6 mouse strain is particularly sensitive to MPTP-induced neurotoxicity and is a widely used model.[7]

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying MPTP neurotoxicity and can be applied to the investigation of p-F-MPTP.

5.1. In Vitro Neurotoxicity Assay

This protocol describes a method for assessing the cytotoxicity of p-F-MPP⁺ (the putative active metabolite) in a dopaminergic cell line.

Protocol Steps:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 70-80% confluency in 96-well plates.

-

Compound Preparation: Prepare a stock solution of p-F-MPP⁺ in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution to the desired final concentrations.

-

Treatment: Expose the cells to varying concentrations of p-F-MPP⁺ for 24-48 hours. Include a vehicle control group.

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the IC₅₀ value to determine the concentration of p-F-MPP⁺ that causes 50% cell death.

5.2. In Vivo Mouse Model of Parkinsonism

This protocol outlines the induction of a parkinsonian phenotype in C57BL/6 mice using p-F-MPTP.

Protocol Steps:

-

Animal Handling and Acclimation: House male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.

-

Drug Administration: Administer p-F-MPTP hydrochloride dissolved in sterile saline via intraperitoneal (i.p.) injection. A common regimen for MPTP is four injections at 2-hour intervals. The optimal dose of p-F-MPTP will need to be determined empirically, but based on studies of other fluorinated analogs, a starting dose comparable to or slightly lower than that of MPTP (e.g., 15-20 mg/kg per injection) is recommended.[6] Include a saline-injected control group.

-

Behavioral Testing: Perform behavioral assessments 7-14 days after the final injection to evaluate motor deficits.[15][16][17]

-

Open Field Test: To assess general locomotor activity.

-

Rotarod Test: To measure motor coordination and balance.

-

Pole Test: To evaluate bradykinesia.

-

-

Tissue Collection and Processing: At the end of the study (e.g., 14-21 days post-injection), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix overnight. Cryoprotect the brains in a sucrose solution before sectioning on a cryostat.

5.3. Immunohistochemical Analysis of Dopaminergic Neuron Loss

This protocol is for the quantification of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Protocol Steps:

-

Tissue Sectioning: Collect serial coronal sections (e.g., 30 µm thick) through the entire SNpc.

-

Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for dopaminergic neurons.[1][18][19][20][21]

-

Cell Counting: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the SNpc of both hemispheres.

-

Data Analysis: Compare the number of TH-positive neurons in the p-F-MPTP-treated group to the control group to determine the percentage of dopaminergic neuron loss.

5.4. HPLC Analysis of Striatal Dopamine and Metabolites

This protocol measures the levels of dopamine and its metabolites in the striatum.[22][23][24][25]

Protocol Steps:

-

Tissue Dissection: Dissect the striata from fresh, non-perfused brains on ice.

-

Homogenization: Homogenize the tissue in a perchloric acid solution containing an internal standard.

-

HPLC with Electrochemical Detection: Separate and quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography with electrochemical detection.

-

Data Analysis: Normalize the neurotransmitter and metabolite levels to the total protein content of the tissue sample. Compare the levels in the p-F-MPTP-treated group to the control group.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the described experimental protocols. The values are hypothetical and should be replaced with experimental findings.

| Parameter | Control Group | p-F-MPTP Treated Group | Percent Change |

| In Vitro | |||

| Cell Viability (% of control) | 100% | e.g., 45% | e.g., -55% |

| IC₅₀ of p-F-MPP⁺ (µM) | N/A | e.g., 50 µM | N/A |

| In Vivo | |||

| TH+ Neurons in SNpc | e.g., 10,000 | e.g., 5,500 | e.g., -45% |

| Striatal Dopamine (ng/mg tissue) | e.g., 15 | e.g., 6 | e.g., -60% |

| Rotarod Latency to Fall (s) | e.g., 180 | e.g., 90 | e.g., -50% |

Conclusion and Future Directions

This compound is a compound with significant neurotoxic potential, likely acting through a mechanism analogous to its parent compound, MPTP. The introduction of a fluorine atom at the para-position of the phenyl ring is predicted to influence its metabolic activation and subsequent interaction with the dopamine transporter, potentially modulating its neurotoxic potency.

This guide provides a robust framework for the comprehensive investigation of p-F-MPTP's neurotoxicity. The detailed protocols for in vitro and in vivo studies will enable researchers to elucidate its precise mechanism of action, quantify its impact on the dopaminergic system, and assess its utility as a tool for modeling Parkinson's disease.

Future research should focus on directly comparing the neurotoxicity of p-F-MPTP with MPTP to definitively determine the effect of the 4-fluoro substitution. Furthermore, investigating the metabolism of p-F-MPTP in detail and characterizing the binding kinetics of p-F-MPP⁺ to the dopamine transporter will provide crucial insights into its selective toxicity. Ultimately, a thorough understanding of the neurotoxic properties of p-F-MPTP will contribute to the broader knowledge of environmental neurotoxins and the pathogenesis of Parkinson's disease.

References

-

G. G. Y. and T. P. S. (1995). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. PubMed. [Link]

-

ASAP Admin. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

-

Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]

-

R. E. Heikkila, S. K. Youngster, P. K. Sonsalla, M. V. Kindt. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life Sci., 46(5):379-90. [Link]

-

M. A. C. and A. K. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed Central. [Link]

-

X. Zeng, J. Cai, J. Chen, Y. Luo, Z. You, E. Fotter, Y. Wang, B. Harvey, T. K. T. and W. J. F. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central. [Link]

-

R. E. Heikkila, S. K. Youngster, M. V. Kindt, P. K. Sonsalla. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs. J Pharmacol Exp Ther., 249(3):820-8. [Link]

-

S. R. and A. K. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed. [Link]

-

ASAP Admin. (2025). (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. protocols.io. [Link]

-

Geetha Shivanna. (2023). (PDF) ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. [Link]

-

A. P. and C. W. (2024). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. protocols.io. [https://www.protocols.io/view/hplc-with-electrochemical-detection-of-monoamine-n-e2ly1 M. M. R. and M. D. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]

-

Semantic Scholar. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Semantic Scholar. [Link]

-

A. A. B., T. J. H., A. D. J., I. I., J. W. L. (1993). Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. J Pharmacol Exp Ther., 266(2):790-5. [Link]

-

T. P. Singer, J. I. Salach, N. Castagnoli, A. Trevor. (1986). Mechanism of the neurotoxicity of MPTP. An update. PubMed. [Link]

-

M. F. and A. M. D. (1987). Toxicity of MPTP and structural analogs in clonal cell lines of neuronal origin expressing B type monoamine oxidase activity. PubMed. [Link]

-

Nankai University. (2018). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. JoVE. [Link]

-

S. Kitayama, J. B. Wang, G. R. Uhl. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. PubMed. [Link]

-

M. K. S. and U. G. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PubMed Central. [Link]

-

S. Kitayama, J. B. Wang, G. R. Uhl. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse, 15(1):58-62. [Link]

-

V. Jackson-Lewis, S. Przedborski. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

-

D. L. and N. C. (1992). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. PubMed. [Link]

-

W. M. Y. Mohamed, J. M. Abdullah. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. bioRxiv. [Link]

-

M. K. S., U. G. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PubMed. [Link]

-

S. Dehghan, N. S. Ward, M. A. Ahmad, S. H. Safe. (2014). Novel para-phenyl substituted diindolylmethanes protect against MPTP neurotoxicity and suppress glial activation in a mouse model of Parkinson's disease. Toxicol Sci., 143(2):360-73. [Link]

-

JoVE. (2022). Development: Unilaterally-Lesioned 6-OHDA Mouse Model-Parkinson's Disease l Protocol Preview. YouTube. [Link]

-

S. P. and F. F. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine... ResearchGate. [Link]

-

V. R. Jackson-Lewis, S. Przedborski. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]

-

W. M. Y. Mohamed, J. M. Abdullah. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. bioRxiv. [Link]

-

W. M. Y. Mohamed, J. M. Abdullah. (2026). (PDF) Cross species computational analysis of dopamine and MPP plus binding to the dopamine transporter elucidates mechanisms of MPTP induced neurotoxicity. ResearchGate. [Link]

-

G. J. and B. J. (1993). Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. PubMed. [Link]

-

M. B. and M. M. (n.d.). HPLC analysis of dopamine and its metabolites in the striatum. A,... ResearchGate. [Link]

-

R. R. Ramsay, S. O. Sablin, N. Castagnoli, T. P. Singer. (1991). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. PubMed. [Link]

-

MDPI. (n.d.). Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. MDPI. [Link]

-

MD Biosciences. (2021). Tyrosine hydroxylase antibody in mouse brain. MD Biosciences. [Link]

-

H. T. and J. P. S. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. PubMed. [Link]

-

A. S. and S. N. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central. [Link]

-

Inotiv. (n.d.). Parkinson's Disease. Inotiv. [Link]

-

ResearchGate. (n.d.). A) HPLC analysis of striatal dopamine levels in mice lesioned with MPTP... ResearchGate. [Link]

-

Semantic Scholar. (n.d.). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Semantic Scholar. [Link]

-

Virginia Tech. (n.d.). Synthesis and biological evaluation of novel MPTP analogs as potential monoamine oxidase B inhibitors. VTechWorks. [Link]

-

Scilit. (n.d.). Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B. Scilit. [Link]

-

J. W. Langston. (2017). The MPTP Story. PubMed Central. [Link]

-

N. C. (1986). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. DEA. [Link]

-

A. G. and T. P. S. (1986). Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. PubMed. [Link]

-

K. V. and T. K. (2019). A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells. PubMed Central. [Link]

-

NCBI. (n.d.). Bulk RNAseq of dopaminergic neurons in vitro cultures. NCBI. [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells [mdpi.com]

- 14. [PDF] An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection | Semantic Scholar [semanticscholar.org]

- 15. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. protocols.io [protocols.io]

- 21. mdbneuro.com [mdbneuro.com]

- 22. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 23. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In vitro effects of 4-FPTH on primary dopaminergic neurons

An in-depth search for the compound "4-FPTH" in the context of its effects on primary dopaminergic neurons did not yield any specific scientific information. This suggests that "4-FPTH" may be a novel, not yet publicly documented compound, or potentially an internal designation not widely recognized in scientific literature. The search results did identify "PTH" as an abbreviation for Parathyroid Hormone, a molecule involved in calcium homeostasis, which is unlikely to be the subject of a neuropharmacological guide.

Without precise information on the chemical nature, hypothesized mechanism of action, and existing research on 4-FPTH, it is not possible to construct a scientifically rigorous and accurate technical guide as requested. A comprehensive guide would necessitate details on the compound's interaction with neuronal targets, its expected effects on cellular pathways, and established protocols for its in vitro application.

Therefore, to proceed with the creation of the requested in-depth technical guide, clarification on the full name or chemical structure of "4-FPTH" is required. Once this information is provided, a thorough scientific analysis and the development of a detailed experimental workflow can be undertaken.

An In-Depth Technical Guide to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications as a structural motif in the creation of novel therapeutics. This document is structured to offer not just data, but actionable insights into the strategic use of this versatile building block.

Core Compound-Properties and Identification

This compound is a heterocyclic compound distinguished by a tetrahydropyridine ring linked to a 4-fluorophenyl group. The hydrochloride salt form enhances its stability and handling characteristics, making it suitable for a variety of synthetic applications.

| Property | Value | Source |

| CAS Number | 1978-61-6 | N/A |

| Molecular Formula | C₁₁H₁₃ClFN | N/A |

| Molecular Weight | 213.68 g/mol | N/A |

| Appearance | Light yellow to beige powder | [1] |

| Melting Point | 169-173 °C | [1] |

| Solubility | Soluble in DMSO (slightly) and water (slightly) | N/A |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [1] |